molecular formula C6H7BrO2 B1278939 2-Bromo-3-methoxycyclopent-2-en-1-one CAS No. 14203-25-9

2-Bromo-3-methoxycyclopent-2-en-1-one

Cat. No.: B1278939
CAS No.: 14203-25-9
M. Wt: 191.02 g/mol
InChI Key: RKDVAJMYDPQTFK-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxycyclopent-2-en-1-one, also known as 2-Bromo-3-methoxycyclopentenone, is a cyclic organic compound with a molecular formula of C5H7BrO. It is a colorless liquid with a boiling point of 118°C and a melting point of -78°C. This compound is a versatile organic compound with a wide range of applications in the chemical industry. It is used as a precursor in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other materials.

Scientific Research Applications

Synthesis of Substituted Resorcinol Monomethyl Ethers

2-Bromo-3-methoxycyclopent-2-en-1-ones are used in the synthesis of substituted resorcinol monomethyl ethers. This process involves alkylation followed by a smooth loss of bromide and aromatization, producing ethers with a specific substitution pattern (Shao & Clive, 2015).

Formation of Cyclopropanes and Heterocycles

This compound contributes to the formation of cyclopropanes and five-membered heterocycles in Michael initiated ring closure reactions. It interacts with stabilized carbanions to yield cyclopropane lactones and fused heterocyclic compounds (Farin˜a et al., 1987).

Bromination of Diarylcyclopentenones

2-Bromo-3-methoxycyclopent-2-en-1-ones are also essential in the bromination of diarylcyclopentenones. The bromine atom can be introduced at various positions of the molecule, facilitating the synthesis of bromo-substituted cyclopentenones and related compounds (Shirinian et al., 2012).

Building Blocks in Heterocyclic Synthesis

These compounds serve as building blocks for constructing heterocyclic and polyheterocyclic compounds. They are involved in cyclocondensation, alkylation, and cycloaddition reactions, particularly those bearing a trihalomethyl moiety (Mittersteiner et al., 2020).

Conversion into Cycloalkynes

2-Bromo-3-methoxy-trans-cycloalkenes, closely related to 2-Bromo-3-methoxycyclopent-2-en-1-one, rapidly react to form 3-methoxycycloalkynes. This reaction is critical in synthesizing various cycloalkynes and exploring their chemical properties (Reese & Shaw, 1976).

Properties

IUPAC Name

2-bromo-3-methoxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDVAJMYDPQTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455002
Record name 2-Bromo-3-methoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14203-25-9
Record name 2-Bromo-3-methoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (24.92 g, 0.140 mol) is added, portionwise over one hour, to a stirred solution of 3-methoxycyclopent-2-enone (14.95 g, 0.133 mol) in 1,2-dichloroethane (300 ml) at 0° C. in an amber flask. The reaction is stirred at 0° C. for a further 90 minutes and then any remaining solid is removed by filtration. The filtrate is evaporated under reduced pressure, and the residue is dissolved in warm toluene (600 ml) and washed quickly with ice-cold water (2×100 ml). The organic phase is dried over anhydrous magnesium sulfate, filtered and the filtrate is evaporated under reduced pressure until approximately 150 ml remains. The flask is cooled in an ice bath and left for 30 minutes. The resultant precipitate is removed by filtration, washed with hexane (50 ml) and dried to give 2-bromo-3-methoxycyclopent-2-enone (17.5 g, 69%).
Quantity
24.92 g
Type
reactant
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-methoxy-cyclopent-2-enone (14.95 g, 0.133 mmol) in 1,2-dichloroethane (300 ml) at 0° C. in an amber flask is added portionwise over one hour N-bromosuccinimide (24.92 g, 140 mmol). The reaction is stirred at 0° C. for a further 90 minutes and then any remaining solid is removed by filtration. The filtrate is evaporated to dryness under reduced pressure, the resultant solid dissolved in warm toluene (600 ml) and washed quickly with water (2×100 ml). The organic phase is evaporated under reduced pressure until a precipitate appears. The residue is cooled overnight in a fridge. The resultant solid is removed by filtration, washed with hexane (50 ml) and air-dried to give 15.2 g of 2-bromo-3-methoxy-cyclopent-2-enone as a white crystalline solid.
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
24.92 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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